molecular formula C21H20N6OS B2392277 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 863452-75-9

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2392277
CAS No.: 863452-75-9
M. Wt: 404.49
InChI Key: ZHYMAIUATLESBX-UHFFFAOYSA-N
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Description

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines

Scientific Research Applications

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

Safety and Hazards

The safety and hazards of triazolopyrimidines can vary depending on the specific compound. For example, 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is classified as an irritant .

Future Directions

Future research on triazolopyrimidines may focus on developing new compounds with improved biological activity and safety profiles. The use of computational methods, such as quantitative structure–activity relationship (QSAR) studies, may also aid in the prediction of the biological activity of new compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl group or the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazolopyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-14-8-9-17(15(2)10-14)24-18(28)12-29-21-19-20(22-13-23-21)27(26-25-19)11-16-6-4-3-5-7-16/h3-10,13H,11-12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYMAIUATLESBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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